6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
Description
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H12N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-3,6,9-10H,4-5H2,1H3 |
InChI Key |
QKLGNTNFUIBIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence has been developed to access this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit similar biological activities.
Indole derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar structural features and are used as kinase inhibitors.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and the resulting biological activities.
Biological Activity
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (CAS No. 2135331-72-3) is a bicyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives known for their diverse pharmacological properties. The following sections summarize the biological activities associated with this compound, supported by research findings and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 136.20 g/mol
- CAS Number : 2135331-72-3
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-C]pyridine derivatives. For instance, a study designed and synthesized various derivatives as colchicine-binding site inhibitors. Among these, one compound exhibited significant antitumor activity against several cancer cell lines (HeLa, SGC-7901, MCF-7) with IC values ranging from 0.12 to 0.21 µM. This compound also effectively inhibited tubulin polymerization and disrupted microtubule dynamics at low concentrations (0.12 µM) .
2. Analgesic and Sedative Properties
Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative effects. These compounds have shown promise in treating conditions related to the nervous system due to their ability to modulate neurotransmitter systems . For example, certain derivatives were reported to enhance pain relief in preclinical models by acting on opioid receptors.
3. Antimycobacterial Activity
The antimycobacterial activity of pyrrolo[3,2-C]pyridine derivatives has also been investigated. One study demonstrated that specific compounds exhibited effective inhibition of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) below 0.15 µM for certain esters . This suggests a potential application in tuberculosis treatment.
4. Insulin Sensitivity Enhancement
Another area of interest is the enhancement of insulin sensitivity by certain derivatives of pyrrolo[3,2-C]pyridine. Compounds were tested for their ability to stimulate glucose incorporation into lipids in mouse adipocytes, showing an increase in insulin sensitivity by up to 37.4% depending on the substituents present on the phenyl ring .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
